diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate
Description
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is a polyfunctional indole derivative characterized by an ethyl-substituted indole core decorated with ethoxycarbonyl and propionyl ester groups. Indole derivatives are widely studied for their biological and optoelectronic applications, with ester groups enhancing solubility and serving as prodrug motifs .
Properties
CAS No. |
34934-81-1 |
|---|---|
Molecular Formula |
C21H27NO6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO6/c1-5-13-11-14(20(24)27-7-3)12-16-15(9-10-17(23)26-6-2)19(22-18(13)16)21(25)28-8-4/h11-12,22H,5-10H2,1-4H3 |
InChI Key |
LHUWYANLKZZTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C(=O)OCC)C(=C(N2)C(=O)OCC)CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by the introduction of the ethoxy-oxopropyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is C21H27NO6. It features a complex indole structure with multiple functional groups that contribute to its reactivity and biological properties. The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have highlighted the potential of indole derivatives, including this compound, as antimicrobial agents. Research indicates that compounds with similar indole structures exhibit significant activity against Mycobacterium tuberculosis, which is crucial given the rise of drug-resistant strains. For instance, derivatives of ethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole have shown promising results in inhibiting DNA replication processes in mycobacteria, suggesting a pathway for developing new treatments for tuberculosis .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. The structural features of this compound may contribute to modulating inflammatory pathways. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes, which can be beneficial in treating chronic inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Various synthetic routes have been explored in literature:
- Base-Catalyzed Reactions : The compound can be synthesized through reactions involving ethyl esters and indole derivatives under basic conditions. For example, using potassium carbonate as a base in acetonitrile has been reported to yield high quantities of the desired product .
- Reduction and Oxidation Steps : The synthesis often involves reduction of intermediates followed by selective oxidation to achieve the final dicarboxylate structure .
Synthesis Optimization
A recent study focused on optimizing the synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole derivatives demonstrated that varying reaction conditions significantly affected yields. Utilizing microwave-assisted synthesis improved reaction times and yields compared to traditional heating methods .
In another study assessing the biological activity of newly synthesized indole derivatives, compounds similar to diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole were tested against various bacterial strains. The results indicated that specific substitutions on the indole ring enhanced antimicrobial activity, providing insights into structure–activity relationships (SAR) that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycle: The target compound’s indole core contrasts with spiroindole (3a), pyridine (Ben-ox base), pyridazine (compound 5), and naphthoindole (4).
- Substituent Effects : The 7-ethyl and propionyl ester groups in the target compound likely enhance lipophilicity compared to the polar hydroxypropynyl (compound 5) or acetoxy groups (compound 4) .
- Synthetic Yields : Ben-ox base achieved near-quantitative yield as a viscous oil, whereas spiroindole 3a had low yields (10–17%) as a solid, highlighting challenges in crystallizing complex architectures .
Physicochemical and Reactivity Comparisons
- Melting Points: Spiroindole 3a’s experimental mp (132–134°C) was lower than literature values (154–156°C), suggesting polymorphism or residual solvents .
- Reactivity : Ethoxycarbonyl groups in the target compound and 3a are susceptible to hydrolysis, whereas Ben-ox base’s nitroaryl group may undergo reduction. The hydroxypropynyl group in compound 5 allows click chemistry modifications .
Functional and Application Differences
- Biological Activity : Indole derivatives (target, 3a, 4) are explored as antimicrobial or anticancer agents, with ester groups acting as prodrug moieties. Pyridine (Ben-ox base) and pyridazine (compound 5) derivatives may target neurological or inflammatory pathways .
- Material Science : Spiroindoles (3a) and naphthoindoles (4) are studied for luminescent materials due to extended conjugation, while the target compound’s simpler structure may favor scalability .
Biological Activity
Diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article focuses on the biological activity of this compound, examining its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes including Fischer indole cyclization and various modifications to introduce functional groups that enhance biological activity. The key steps in its synthesis include:
- Formation of Indole Derivatives : Initial reactions involve the formation of phenylhydrazones followed by cyclization to produce indole derivatives.
- Functionalization : Subsequent steps often include the introduction of ethoxy and oxopropyl groups to enhance solubility and biological interaction.
- Carboxylic Acid Derivatives : Hydrolysis under basic conditions yields dicarboxylic acid derivatives which are crucial for biological activity.
The compound's structure allows for multiple interactions with biological targets due to the presence of carboxylic acid moieties and hydrophobic substituents on the indole ring.
Antimycobacterial Activity
Recent studies have highlighted the compound's effectiveness as an inhibitor of Mycobacterial DNA Gyrase and DnaG, essential enzymes for bacterial DNA replication. The structure-activity relationship studies indicate that:
- Substituents on the Indole Ring : Strong electron-withdrawing groups (e.g., trifluoromethyl) significantly enhance inhibitory potency compared to electron-donating groups .
- N-benzylation : Modifications that introduce benzyl groups at specific positions on the indole ring have been shown to dramatically increase inhibitory effects against Mycobacterium tuberculosis (Mtb) .
Anticancer Activity
In vitro studies assessing the antiproliferative effects against various cancer cell lines (e.g., MCF-7 for breast cancer) revealed significant cytotoxicity associated with this compound:
- GI50 Values : The most potent derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM, indicating strong antiproliferative activity superior to standard chemotherapeutics like doxorubicin .
- Mechanisms of Action : The compound induces apoptosis, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release .
Study 1: Inhibition of Mycobacterial Enzymes
A comprehensive study synthesized a library of derivatives based on this compound. The evaluation indicated that compounds with carboxyethyl groups at specific positions exhibited enhanced binding affinity and inhibitory activity against Mtb DnaG and Gyr .
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 13c | 0.45 | Best inhibitor against DnaG |
| 13d | 0.50 | Effective against Gyr |
Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, derivatives were tested against multiple human cancer cell lines. The results demonstrated:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5e | MCF-7 | 0.95 |
| 5k | A549 | 1.00 |
These findings suggest that structural modifications can significantly influence biological activity, making this compound a promising candidate for further development in both antimicrobial and anticancer therapies.
Q & A
Q. What are the established synthetic routes for diethyl 3-(3-ethoxy-3-oxopropyl)-7-ethyl-1H-indole-2,5-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification and alkylation. A common approach is the use of K₂CO₃ as a base to facilitate nucleophilic substitution or condensation, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) . For example, analogous indole derivatives have been synthesized with yields ranging from 64% to 82% by optimizing solvent polarity, temperature (60–100°C), and catalyst loading (e.g., 3–10 mol% Pd or Cu catalysts) . Key factors affecting yield include:
- Reagent stoichiometry : Excess alkylating agents (e.g., 3-ethoxy-3-oxopropyl bromide) improve substitution efficiency.
- Purification : Gradient elution in column chromatography resolves ester byproducts.
- Side reactions : Competing hydrolysis of ethoxy groups requires anhydrous conditions .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?
- Methodological Answer : ¹H NMR :
- Indole protons : Look for aromatic protons in the δ 6.5–8.0 ppm range. The 7-ethyl group appears as a triplet (δ ~1.2–1.4 ppm, CH₃) and quartet (δ ~2.5–2.7 ppm, CH₂).
- Ester groups : Ethoxy protons (OCH₂CH₃) resonate as quartets (δ ~4.1–4.3 ppm) and triplets (δ ~1.3–1.4 ppm) .
¹³C NMR : - Carbonyl carbons (C=O) appear at δ 165–175 ppm.
- The 3-ethoxy-3-oxopropyl chain shows a carbonyl at δ ~170 ppm and alkyl carbons at δ 14–63 ppm .
Data Validation : Compare experimental shifts with computational predictions (e.g., DFT) or analogous compounds (e.g., diethyl indole-2,5-dicarboxylate derivatives) .
Q. What are the critical storage and handling considerations for this compound?
- Methodological Answer :
- Stability : Hydrolytic degradation of ester groups occurs in humid environments. Store under inert gas (N₂/Ar) at –20°C .
- Solubility : Prefers polar aprotic solvents (DMF, DMSO) for long-term stability. Avoid aqueous buffers unless stabilized with surfactants .
Advanced Research Questions
Q. How can the reactivity of the ethoxy and ester functional groups be exploited for structural modifications?
- Methodological Answer :
- Ester hydrolysis : Use LiOH/THF/H₂O to selectively hydrolyze ethyl esters to carboxylic acids for further coupling (e.g., amide formation) .
- Nitro-group substitution : If a nitro analog exists (e.g., diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate), reduce it to an amine (H₂/Pd-C) for conjugation with targeting moieties .
- Alkyne-azide cycloaddition : Introduce propargyl groups via alkylation, enabling "click chemistry" for bioconjugation .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Spectral discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, indole CH vs. ethyl CH₂ protons may require DEPT-135 for differentiation .
- Low reaction yields : Screen catalysts (e.g., Yb(OTf)₃ for Friedel-Crafts reactions) or additives (4 Å molecular sieves) to suppress side reactions .
- Byproduct analysis : Employ LC-MS or GC-MS to identify hydrolyzed esters or dimerization products .
Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?
- Methodological Answer :
- MIC determination : Follow CLSI guidelines using microbroth dilution. Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth for bacteria (e.g., S. aureus, E. coli) and RPMI-1640 for fungi (e.g., C. albicans). Incubate at 35°C for 18–50 hours and compare to controls (amikacin/fluconazole) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl vs. ethyl esters) to assess the impact of lipophilicity on membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
